
(R)-5-Isopropylcarbonyloxymethyl Tolterodine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-5-Isopropylcarbonyloxymethyl Tolterodine” is a derivative of Tolterodine . Tolterodine is a muscarinic receptor antagonist used to treat overactive bladder with symptoms of urinary frequency, urgency, and incontinence . It acts on M2 and M3 subtypes of muscarinic receptors .
Synthesis Analysis
The synthesis of the pharmaceutical ®-tolterodine is reported using lithiation/borylation–protodeboronation of a homoallyl carbamate as the key step . This step was tested with two permutations: an electron-neutral aryl Li-carbamate reacting with an electron-rich boronic ester and an electron-rich aryl Li-carbamate reacting with an electron-neutral boronic ester .
Molecular Structure Analysis
The molecular formula of Tolterodine is C22H31NO . The average mass is 325.488 Da and the monoisotopic mass is 325.240570 Da .
Chemical Reactions Analysis
Tolterodine is a competitive muscarinic receptor antagonist . Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors . After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .
Physical and Chemical Properties Analysis
The molecular formula of Tolterodine is C22H31NO . The average mass is 325.488 Da and the monoisotopic mass is 325.240570 Da .
Mecanismo De Acción
Tolterodine acts as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors . After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .
Safety and Hazards
Tolterodine may cause serious side effects. Stop using tolterodine and call your doctor at once if you have: confusion, hallucinations; severe stomach pain or constipation; or painful or difficult urination . Common side effects of tolterodine may include: dry mouth; dizziness; constipation; stomach pain; or headache .
Direcciones Futuras
Tolterodine is widely used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . It helps decrease muscle spasms of the bladder and the frequent urge to urinate caused by these spasms . The usual dose for adults taking slow-release tolterodine capsules is 4mg once a day . If the symptoms do not improve after 1 to 2 weeks, it’s recommended to talk to your doctor .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-5-Isopropylcarbonyloxymethyl Tolterodine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Tolterodine", "Isopropyl chloroformate", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: React Tolterodine with Isopropyl chloroformate in the presence of Sodium hydroxide to form (R)-5-Isopropylcarbonyloxymethyl Tolterodine intermediate.", "Step 2: Purify the intermediate by recrystallization.", "Step 3: React the purified intermediate with Methanol in the presence of Hydrochloric acid to form (R)-5-Isopropylcarbonyloxymethyl Tolterodine.", "Step 4: Neutralize the reaction mixture with Sodium bicarbonate and extract the product with Water.", "Step 5: Purify the product by recrystallization to obtain the final compound." ] } | |
Número CAS |
1380491-70-2 |
Fórmula molecular |
C26H37NO3 |
Peso molecular |
411.586 |
Nombre IUPAC |
[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 |
Clave InChI |
UEMMFPSHISRHIK-HSZRJFAPSA-N |
SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Sinónimos |
2-Methyl-propanoic Acid [3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


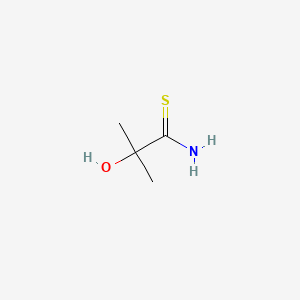
![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)
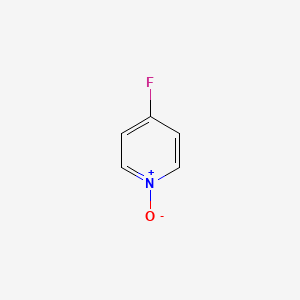
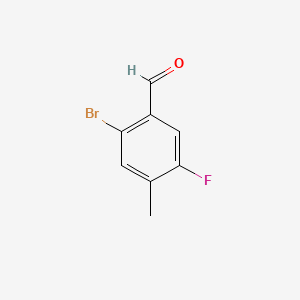

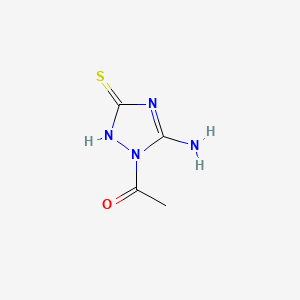
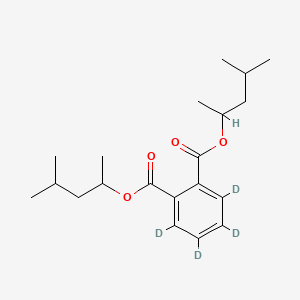
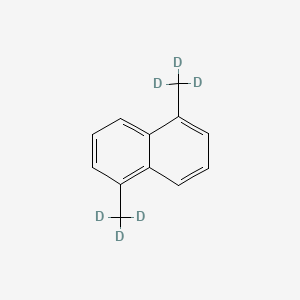

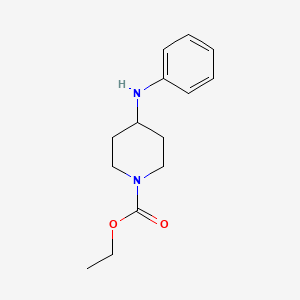

![2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)
